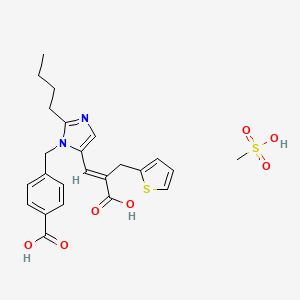

Eprosartan Mesylate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSLTDBPKHORNY-XMMWENQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044217 | |

| Record name | Eprosartan mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144143-96-4 | |

| Record name | 2-Thiophenepropanoic acid, α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-, (αE)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144143-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprosartan mesylate [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144143964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprosartan mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPROSARTAN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N2L1NX8S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eprosartan Mesylate: An In-depth Technical Guide to its Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of eprosartan mesylate, a potent angiotensin II receptor antagonist. Understanding the stability of eprosartan mesylate under various stress conditions is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document details the known degradation byproducts, summarizes quantitative data from forced degradation studies, and provides detailed experimental protocols for key analytical methods.

Core Degradation Pathways of Eprosartan Mesylate

Eprosartan mesylate is susceptible to degradation under specific stress conditions, with photodegradation being the most clearly elucidated pathway. While some studies report degradation under hydrolytic and oxidative stress, the extent of this degradation appears to be a subject of conflicting reports in the scientific literature.

Photodegradation: Isomerization to the Z-Isomer

The primary and most consistently reported degradation pathway for eprosartan mesylate is photo-isomerization. Under the influence of light, particularly in an alkaline environment, the E-isomer of eprosartan undergoes a conformational change to its geometric isomer, the Z-isomer.[1]

Byproduct:

-

(Z)-4-((2-butyl-5-(2-carboxy-3-(thiophen-2-yl)prop-1-enyl)-1H-imidazol-1-yl)methyl)benzoic acid: This is the geometric isomer of the active E-isomer of eprosartan. Studies have shown that this Z-isomer is the sole product of photodegradation under photo-alkali conditions.[1]

References

The Genesis of a Dual-Action Antihypertensive: A Technical History of Eprosartan Mesylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and development of Eprosartan Mesylate, a significant molecule in the therapeutic class of angiotensin II receptor blockers (ARBs). Eprosartan distinguishes itself through a unique chemical structure and a dual mechanism of action, which have been the subject of extensive preclinical and clinical investigation. This document provides a comprehensive overview of its journey from a chemical lead to a marketed antihypertensive agent, with a focus on the scientific data and experimental methodologies that underpinned its development.

Discovery and Rationale: A Novel Approach to Angiotensin II Blockade

Eprosartan was developed by SmithKline Beecham in the early 1990s, emerging from a rational drug design program aimed at creating a potent and selective antagonist for the angiotensin II type 1 (AT₁) receptor.[1] Unlike the first-generation ARBs, such as losartan, which are biphenyl-tetrazole derivatives, eprosartan was designed as a non-biphenyl, non-tetrazole compound.[2][3] This structural distinction was a deliberate effort to optimize receptor binding and potentially improve the pharmacological profile. The core innovation in eprosartan's structure is the replacement of the biphenyl-methyl group with an α-thienylacrylic acid and a 4-carboxy-moiety to mimic the C-terminal end of angiotensin II.[1]

The primary therapeutic target of eprosartan is the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[4] Angiotensin II, the principal effector of this system, mediates its hypertensive effects primarily through the AT₁ receptor, causing vasoconstriction, aldosterone secretion, and sympathetic nervous system activation. By selectively blocking the AT₁ receptor, eprosartan effectively inhibits these actions, leading to vasodilation and a reduction in blood pressure.

Mechanism of Action: Dual Blockade of the Renin-Angiotensin and Sympathetic Nervous Systems

Eprosartan's primary mechanism of action is the competitive and selective blockade of the angiotensin II AT₁ receptor. Its affinity for the AT₁ receptor is approximately 1,000 times greater than for the AT₂ receptor. This selective inhibition prevents angiotensin II from binding to its receptor in various tissues, including vascular smooth muscle and the adrenal gland, thereby blocking its vasoconstrictor and aldosterone-secreting effects.

A distinguishing feature of eprosartan is its purported dual mechanism of action, which involves not only postsynaptic AT₁ receptor blockade but also inhibition of the sympathetic nervous system. Preclinical studies suggested that eprosartan can block presynaptic AT₁ receptors on sympathetic nerve terminals, which are involved in facilitating norepinephrine release. This sympatholytic activity was proposed to contribute to its blood pressure-lowering effects.

Signaling Pathway of Eprosartan's Action

References

- 1. Pharmacokinetics and protein binding of eprosartan in hemodialysis-dependent patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eprosartan: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

Eprosartan Mesylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprosartan Mesylate is a potent, selective angiotensin II receptor antagonist prescribed for the treatment of hypertension. This document provides an in-depth technical overview of its core chemical and pharmacological properties, mechanism of action, and relevant experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Physicochemical Properties

Eprosartan Mesylate is the methanesulfonate salt of eprosartan. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C24H28N2O7S2 |

| Molecular Weight | 520.62 g/mol |

| CAS Number | 144143-96-4 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO (>10 mg/mL) and ethanol |

Pharmacology and Mechanism of Action

Eprosartan is a non-biphenyl, non-tetrazole, non-peptide angiotensin II receptor blocker (ARB). Its primary mechanism of action is the selective and competitive antagonism of the angiotensin II receptor type 1 (AT1).

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to AT1 receptors on various tissues, including vascular smooth muscle and the adrenal gland. This binding elicits several physiological responses:

-

Vasoconstriction: The direct contraction of blood vessels, leading to an increase in blood pressure.

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release, further contributing to vasoconstriction and increased heart rate.

Eprosartan's Role in RAAS Inhibition

Eprosartan selectively blocks the binding of angiotensin II to the AT1 receptor. This antagonism effectively inhibits the downstream effects of angiotensin II, resulting in:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and a reduction in blood pressure.

-

Reduced Aldosterone Secretion: Decreased sodium and water retention, contributing to a lowering of blood volume and pressure.

-

Inhibition of Sympathetic Outflow: Eprosartan has been shown to inhibit norepinephrine production, which further aids in blood pressure reduction.

Eprosartan exhibits high affinity for the AT1 receptor, with a dissociation constant (Kd) of 0.83 nM in rat vascular smooth muscle cells. It is over 1,000-fold more selective for the AT1 receptor than the AT2 receptor.

An In-depth Technical Guide to the Physicochemical Profiling of Eprosartan Mesylate: pKa and Lipophilicity Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of two critical physicochemical properties of Eprosartan Mesylate: the acid dissociation constant (pKa) and lipophilicity (logP/logD). Understanding these parameters is fundamental in drug development, influencing formulation design, pharmacokinetic properties, and ultimately, therapeutic efficacy. This document outlines theoretical underpinnings, detailed experimental protocols, and data interpretation, presented in a clear and structured format for practical application in a research and development setting.

Physicochemical Properties of Eprosartan Mesylate

Eprosartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2][3] Its chemical structure, containing two carboxylic acid groups and an imidazole ring, dictates its ionization behavior and lipophilicity. The mesylate salt form is commonly used in pharmaceutical formulations.

Table 1: Summary of Quantitative Data for Eprosartan and Eprosartan Mesylate

| Parameter | Value | Type | Source |

| pKa (Eprosartan) | |||

| Strongest Acidic | 3.47 | Predicted | DrugBank Online[4] |

| Strongest Basic | 6.67 | Predicted | DrugBank Online[4] |

| pKa (Eprosartan Mesylate) | |||

| Strongest Acidic | 3.63 | Predicted | DrugBank Online |

| Strongest Basic | 6.93 | Predicted | DrugBank Online |

| Lipophilicity (Eprosartan) | |||

| XLogP3 | 4.5 | Predicted | PubChem |

| Lipophilicity (Eprosartan Mesylate) | |||

| logP | 3.57 | Predicted (ALOGPS) | DrugBank Online |

| logP | 3.8 | Predicted (ChemAxon) | DrugBank Online |

Note: The provided values are computationally predicted and experimental determination is recommended for precise characterization.

Experimental Protocols

Detailed methodologies for the experimental determination of pKa and lipophilicity are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for these key experiments.

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds. This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Reagents:

-

Eprosartan Mesylate reference standard

-

Potentiometer with a calibrated pH electrode

-

Automated titrator or a calibrated burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water (Milli-Q or equivalent)

-

Methanol or another suitable co-solvent (if required for solubility)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation of Eprosartan Mesylate Solution: Accurately weigh a sufficient amount of Eprosartan Mesylate to prepare a 1-5 mM solution in deionized water. If solubility is limited, a co-solvent such as methanol may be used, and the pKa in the aqueous environment can be determined by extrapolation from measurements at different co-solvent concentrations.

-

Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength, typically 0.15 M.

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement of acidic pKa values.

-

Titration Setup: Place the beaker containing the Eprosartan Mesylate solution on a magnetic stirrer, and immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Acidic Titration: For the determination of the basic pKa of the imidazole nitrogen, titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.

-

Basic Titration: For the determination of the acidic pKa values of the carboxylic acid groups, titrate a fresh solution of Eprosartan Mesylate with standardized 0.1 M NaOH. Again, add the titrant in small increments and record the pH and volume.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate the titration curve. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant, where the peaks correspond to the equivalence points. The pKa is the pH at half the volume of the equivalence point.

-

Replicates: Perform the titration in triplicate to ensure the reproducibility of the results.

The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient (logP) or distribution coefficient (logD). It involves partitioning the compound between two immiscible phases, typically n-octanol and an aqueous buffer, and then measuring the concentration of the compound in each phase.

Materials and Reagents:

-

Eprosartan Mesylate reference standard

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer of desired pH (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or a validated HPLC method for concentration analysis

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.

-

Preparation of Eprosartan Mesylate Solution: Prepare a stock solution of Eprosartan Mesylate in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

Partitioning: In a centrifuge tube, add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing Eprosartan Mesylate (e.g., a 1:1 volume ratio).

-

Equilibration: Cap the tube and shake it gently for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the drug between the two phases. Avoid vigorous shaking that can lead to the formation of emulsions.

-

Phase Separation: Centrifuge the tube at a moderate speed to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of Eprosartan Mesylate in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation of logD: The distribution coefficient (D) is calculated as the ratio of the concentration of the drug in the n-octanol phase ([Drug]octanol) to its concentration in the aqueous phase ([Drug]aqueous). The logD is the base-10 logarithm of this ratio:

-

D = [Drug]octanol / [Drug]aqueous

-

logD = log10(D)

-

-

Replicates: Perform the experiment in triplicate to obtain a reliable average logD value.

Visualizations

The following diagrams illustrate the key experimental workflows and the signaling pathway relevant to Eprosartan Mesylate's mechanism of action.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Workflow for logD determination by the shake-flask method.

Caption: Eprosartan's mechanism of action within the RAAS pathway.

Conclusion

The determination of pKa and lipophilicity is an indispensable component of the preclinical characterization of any drug candidate. For Eprosartan Mesylate, these properties govern its absorption, distribution, and formulation characteristics. The protocols detailed in this guide provide a robust framework for the experimental determination of these parameters. By integrating these experimental data with an understanding of the drug's mechanism of action, researchers can better predict its in vivo behavior and optimize its development into a safe and effective therapeutic agent. It is recommended that the computationally predicted values presented herein are confirmed through rigorous experimental investigation as outlined.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Eprosartan Mesylate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Eprosartan Mesylate in bulk drug and pharmaceutical dosage forms.

Introduction

Eprosartan mesylate is an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] A robust and reliable analytical method is crucial for the quality control of Eprosartan Mesylate in both bulk drug substance and finished pharmaceutical products. This application note describes a simple, precise, accurate, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of Eprosartan Mesylate. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[2]

Experimental Protocols

Materials and Reagents

-

Eprosartan Mesylate reference standard (99.55% purity)[2]

-

HPLC grade Acetonitrile[3]

-

HPLC grade Methanol

-

Orthophosphoric acid

-

Potassium dihydrogen orthophosphate

-

Sodium acetate

-

Triethylamine

-

Milli-Q water or equivalent

-

0.45 µm membrane filters

-

Eprosartan Mesylate tablets (for formulation analysis)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The following table summarizes a selection of reported chromatographic conditions for Eprosartan Mesylate analysis. Method 1 is presented as the primary protocol in this application note due to its demonstrated stability-indicating properties.

Table 1: Summary of Reported HPLC Chromatographic Conditions

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | C18 (150mm x 4.6mm, 5µm) | C18 (250cm, 5µm, 4.6mm ID) | Chromatopak Pearless Basic C18 (250mm x 4.6 mm, 5µm ID) | Phenomenex C18 (250 x 4.6 mm id, 5 µm particle size) |

| Mobile Phase | Methanol: Acetonitrile: 0.02 M KH2PO4 Buffer (pH 6.85) (45:45:10 v/v/v) | Sodium acetate buffer (pH 3.0): Acetonitrile (70:30 v/v) | Methanol: Acetonitrile: Orthophosphoric Acid Buffer (pH 2.1) (21:33:46 v/v/v) | 0.5% Formic acid: Methanol: Acetonitrile (80:25:20 v/v/v, pH 2.80) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 232 nm | 235 nm | 235 nm | 232 nm |

| Injection Volume | 20 µL | Not Specified | Not Specified | Not Specified |

| Column Temperature | Ambient | Ambient | Room temperature | Not Specified |

| Retention Time | ~7.1 min | ~10.92 min | ~4.07 min | ~7.64 min |

Preparation of Solutions

2.3.1. Mobile Phase Preparation (Method 1) Prepare a 0.02 M potassium di-hydrogen orthophosphate buffer by dissolving the appropriate amount of KH2PO4 in water and adjusting the pH to 6.85 with orthophosphoric acid. The mobile phase is then prepared by mixing methanol, acetonitrile, and the buffer in the ratio of 45:45:10 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

2.3.2. Standard Stock Solution Preparation Accurately weigh and transfer 100 mg of Eprosartan Mesylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

2.3.3. Working Standard Solution Preparation From the standard stock solution, prepare a series of dilutions ranging from 2-12 µg/mL with the mobile phase for linearity studies. For routine analysis, a concentration of 10 µg/mL is typically used.

2.3.4. Sample Preparation (from Tablets) Weigh and finely powder 20 Eprosartan Mesylate tablets. Transfer a quantity of the powder equivalent to 100 mg of Eprosartan Mesylate into a 100 mL volumetric flask. Add approximately 60 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Make up the volume with the mobile phase, mix well, and centrifuge the solution at 2500 RPM for 10 minutes. Dilute the supernatant to the desired concentration (e.g., 10 µg/mL) with the mobile phase before injection.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Eprosartan Mesylate. The drug was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The results showed that the degradation product peaks were well-resolved from the main Eprosartan peak, indicating the method's specificity.

Table 2: Forced Degradation Conditions and Results

| Stress Condition | Procedure | Observation |

| Acid Hydrolysis | Eprosartan solution treated with HCl at ambient temperature for one hour. | Degradation observed, with degradation product peaks well-resolved from the parent drug peak. |

| Base Hydrolysis | Eprosartan solution treated with NaOH at ambient temperature for one hour. | Degradation observed, with degradation product peaks well-resolved from the parent drug peak. |

| Oxidative Degradation | Eprosartan solution treated with Hydrogen Peroxide at ambient temperature for one hour. | Degradation observed, with degradation product peaks well-resolved from the parent drug peak. |

| Thermal Degradation | Eprosartan solution subjected to heat. | Degradation observed under thermal stress. |

| Photolytic Degradation | Eprosartan solution exposed to light. | Degradation observed under photolytic stress. |

Quantitative Validation Data

The following tables summarize the quantitative data obtained from the method validation studies.

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2 | 1.21 ± 0.008 |

| Theoretical Plates (NTP) | > 2000 | 6868.5 ± 27.79 |

| % RSD of Peak Areas | ≤ 2.0% | < 2.0% |

Table 4: Linearity and Range

| Method Reference | Linearity Range | Correlation Coefficient (r²) | Regression Equation |

| 2-12 µg/mL | 0.9998 | y = 1661.8x + 114.82 | |

| 5-25 µg/mL | 0.9951 | y = 24742x + 14454 | |

| 10-400 µg/mL | 0.9999 | Not Specified | |

| Not Specified | 0.9999 | Not Specified |

Table 5: Accuracy (% Recovery)

| Method Reference | Spiked Levels | % Recovery |

| 80%, 100%, 120% | 98.17%, 100.53%, 101.24% | |

| Not Specified | 99.86 - 100.92% | |

| Not Specified | 100.41 - 101.54% |

Table 6: Precision (% RSD)

| Method Reference | Precision Type | % RSD |

| Repeatability | 0.253% | |

| Intraday Precision | 0.21 - 0.57% | |

| Interday Precision | 0.33 - 0.71% | |

| Solution Stability | < 2.0% |

Table 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Method Reference | LOD | LOQ |

| 0.3 µg/mL | 0.9 µg/mL |

3.3. Robustness

The robustness of the analytical method was evaluated by introducing small, deliberate variations in method parameters such as the mobile phase composition, flow rate, and pH. The results indicated that these changes did not adversely affect the analytical results, demonstrating the method's robustness.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Eprosartan Mesylate.

Caption: Workflow for Eprosartan Mesylate HPLC analysis.

Method Validation Process

The logical relationship between the different stages of HPLC method validation is depicted below.

Caption: Logical flow of HPLC method validation.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, precise, and stability-indicating for the determination of Eprosartan Mesylate in bulk and pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis. The forced degradation studies confirmed the specificity of the method, as the degradation products did not interfere with the quantification of Eprosartan.

References

Application Note: High-Throughput Quantification of Eprosartan Mesylate in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprosartan Mesylate is an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] Accurate and reliable quantification of Eprosartan in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Eprosartan Mesylate in human plasma. The described protocol utilizes a simple protein precipitation method for sample preparation, ensuring efficiency and high recovery.

Experimental

Materials and Reagents

-

Eprosartan Mesylate reference standard

-

Internal Standard (IS): A suitable stable-isotope labeled Eprosartan or a structurally similar compound (e.g., another sartan such as Olmesartan or Telmisartan, subject to validation).

-

HPLC-grade acetonitrile and methanol

-

Formic acid (analytical grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is employed for the extraction of Eprosartan from human plasma.[3][4]

Protocol:

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.0 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 10 | 90 |

| 3.5 | 10 | 90 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray mode, with multiple reaction monitoring (MRM).

Table 3: Mass Spectrometer Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 4500 V |

| Temperature | 400°C |

| Nebulizer Gas | 50 psi |

| Curtain Gas | 25 psi |

| Collision Gas | Medium |

Table 4: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Eprosartan | 425.1 | 207.1 | 60 | 35 |

| Internal Standard | - | - | - | - |

Note: The Internal Standard parameters should be optimized based on the selected compound. The values provided for Eprosartan are a starting point and may require optimization on the specific instrument used.

Data Presentation

The method was validated for linearity, accuracy, precision, and limit of quantification.

Table 5: Method Validation Summary

| Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships of the key method parameters.

Caption: Experimental workflow for Eprosartan quantification.

Caption: Key method parameters for Eprosartan analysis.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Eprosartan Mesylate in human plasma. The simple protein precipitation sample preparation and the sensitive and selective nature of the LC-MS/MS analysis make this method suitable for high-throughput applications in clinical and research settings. The provided protocols and parameters serve as a strong foundation for laboratories to implement and validate the analysis of Eprosartan.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]

- 3. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

Application Notes and Protocols for Testing Eprosartan Mesylate Efficacy in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing three common animal models of hypertension to assess the efficacy of Eprosartan Mesylate, an angiotensin II receptor blocker (ARB). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antihypertensive and end-organ protective effects of this compound.

Introduction to Eprosartan Mesylate

Eprosartan Mesylate is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] By blocking the binding of angiotensin II to the AT1 receptor, Eprosartan inhibits vasoconstriction and aldosterone secretion, leading to a reduction in blood pressure.[1] It also possesses sympathoinhibitory activity, further contributing to its antihypertensive effect.[1] Preclinical evaluation of Eprosartan Mesylate in relevant animal models is a critical step in understanding its therapeutic potential.

Animal Models of Hypertension

This document details the use of three widely accepted rat models of hypertension:

-

Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.[2][3]

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced, low-renin hypertension.

-

Renal Artery Stenosis (Two-Kidney, One-Clip; 2K1C) Hypertensive Rat: A model of renovascular hypertension.

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is the most widely used genetic model of essential hypertension, developing hypertension spontaneously between 5-6 weeks of age.

Experimental Protocol

3.1.1. Animal Husbandry

-

Species: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Age: Commence studies in young SHR (e.g., 7 weeks of age) to evaluate the prevention of hypertension development or in adult SHR (e.g., 12-16 weeks of age) to assess the treatment of established hypertension.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

3.1.2. Eprosartan Mesylate Administration

-

Dosing: Based on preclinical studies, effective oral doses of Eprosartan in SHR models range from 30 mg/kg/day to 60 mg/kg/day.

-

Route of Administration: Oral gavage is a common and effective route for daily administration.

-

Duration: Treatment duration typically ranges from 3 to 18 weeks, depending on the study's objectives.

3.1.3. Blood Pressure Measurement

-

Method: The tail-cuff method is a widely used non-invasive technique for repeated blood pressure measurements in conscious rats. To ensure accuracy, acclimate the rats to the restraining device and procedure for several days before recording measurements.

-

Frequency: Measure blood pressure at baseline before initiating treatment and at regular intervals (e.g., weekly) throughout the study.

3.1.4. Assessment of Cardiac Hypertrophy

-

Method: At the end of the study, euthanize the animals and excise the hearts. Dissect the left ventricle (LV) and weigh it. Calculate the LV weight to body weight ratio (LVW/BW) as an index of cardiac hypertrophy.

Expected Outcomes and Data Presentation

Treatment with Eprosartan Mesylate is expected to significantly reduce systolic and diastolic blood pressure and attenuate the development of cardiac hypertrophy in SHRs.

Table 1: Efficacy of Eprosartan Mesylate in the Spontaneously Hypertensive Rat (SHR) Model

| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Left Ventricular Weight / Body Weight (mg/g) | Reference |

| SHR Control (Vehicle) | - | 18 weeks | Baseline: ~180-200 | Baseline: ~120-140 | Increased | |

| Eprosartan | 30 | 28 weeks | Moderate decrease (16%) | Not Reported | Reduced | |

| Eprosartan | 60 | 18 weeks | Significant Reduction | Significant Reduction | Reduced |

Note: Specific numerical changes in blood pressure can vary between studies. The table provides a qualitative summary based on available data.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model

The DOCA-salt model is characterized by low-renin, volume-dependent hypertension, induced by mineralocorticoid excess and high salt intake.

Experimental Protocol

4.1.1. Induction of Hypertension

-

Uninephrectomy: Anesthetize the rats (e.g., with ketamine/xylazine) and surgically remove the left kidney. This enhances the hypertensive response.

-

DOCA Administration: Administer Deoxycorticosterone Acetate (DOCA) via subcutaneous injection (e.g., 20 mg/kg twice weekly) or implantation of a slow-release pellet.

-

High-Salt Diet: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

-

Duration: Hypertension typically develops over a period of 4 weeks.

4.1.2. Eprosartan Mesylate Administration

-

Dosing: Administer Eprosartan Mesylate orally at doses ranging from 10 to 30 mg/kg/day.

-

Timing: Treatment can be initiated either concurrently with the induction of hypertension (prevention) or after hypertension is established (treatment).

4.1.3. Monitoring and Endpoints

-

Blood Pressure: Monitor blood pressure weekly using the tail-cuff method.

-

Cardiac and Renal Hypertrophy: At the end of the study, measure heart and kidney weights to assess organ hypertrophy.

Expected Outcomes and Data Presentation

Eprosartan Mesylate is anticipated to attenuate the rise in blood pressure and reduce end-organ damage in the DOCA-salt model.

Table 2: Efficacy of Eprosartan Mesylate in the DOCA-Salt Hypertensive Rat Model

| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Change in Systolic Blood Pressure (mmHg) | Cardiac Hypertrophy | Renal Damage | Reference |

| DOCA-Salt Control (Vehicle) | - | 4 weeks | Increase to ~160-180 | Increased | Present | |

| Eprosartan | 10-30 | 4 weeks | Attenuated Increase | Reduced | Reduced |

Note: This table represents expected outcomes based on the mechanism of action of ARBs in this model. Specific data for Eprosartan in the DOCA-salt model requires further dedicated studies.

Renal Artery Stenosis (2K1C) Hypertensive Rat Model

The 2K1C model mimics human renovascular hypertension, which is driven by the activation of the renin-angiotensin system.

Experimental Protocol

5.1.1. Induction of Hypertension

-

Anesthesia: Anesthetize the rat.

-

Renal Artery Clipping: Expose the left renal artery and place a silver clip with a specific internal diameter (e.g., 0.2 mm) around it to induce stenosis. The right kidney remains untouched.

-

Recovery: Allow the animal to recover from surgery. Hypertension will develop over several weeks.

5.1.2. Eprosartan Mesylate Administration

-

Dosing and Administration: Administer Eprosartan Mesylate orally at appropriate doses (e.g., 10-30 mg/kg/day) starting after the establishment of hypertension.

5.1.3. Monitoring and Endpoints

-

Blood Pressure: Regularly monitor blood pressure.

-

Renal Function: Assess renal function by measuring parameters such as blood urea nitrogen (BUN) and creatinine levels.

-

Cardiac Hypertrophy: Evaluate cardiac hypertrophy as described for the SHR model.

Expected Outcomes and Data Presentation

Given the renin-dependent nature of this model, Eprosartan Mesylate is expected to be highly effective in lowering blood pressure and mitigating associated organ damage.

Table 3: Efficacy of Eprosartan Mesylate in the Renal Artery Stenosis (2K1C) Hypertensive Rat Model

| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Change in Systolic Blood Pressure (mmHg) | Cardiac Hypertrophy | Renal Function | Reference |

| 2K1C Control (Vehicle) | - | 4-6 weeks | Increase to >180 | Increased | Impaired | |

| Eprosartan | 10-30 | 4-6 weeks | Significant Reduction | Reduced | Improved |

Note: This table represents expected outcomes based on the known efficacy of ARBs in the 2K1C model. Specific quantitative data for Eprosartan in this model would need to be generated through targeted studies.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Eprosartan Mesylate

References

- 1. Pharmacology of eprosartan, an angiotensin II receptor antagonist: exploring hypotheses from clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of spontaneously hypertensive rats for the study of anti-hypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eprosartan Mesylate in Rodent Models of Renal Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Eprosartan Mesylate, an angiotensin II receptor blocker (ARB), in various rodent models of renal disease. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of Eprosartan in mitigating kidney damage.

Overview of Eprosartan Mesylate

Eprosartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking the action of angiotensin II, a potent vasoconstrictor and key mediator in the pathophysiology of renal disease, Eprosartan helps to lower blood pressure, reduce proteinuria, and limit glomerulosclerosis.[1][2] Its efficacy in providing end-organ protection, particularly in the kidneys, has been demonstrated in several preclinical models of hypertension and renal failure.[3][4]

Rodent Models of Renal Disease

The following sections detail the application of Eprosartan Mesylate in established rodent models of renal disease.

Remnant Kidney Model (5/6 Nephrectomy)

This model induces hypertension, proteinuria, and glomerulosclerosis, mimicking features of chronic kidney disease (CKD).[1]

Experimental Protocol:

-

Animal Model: Male Munich-Wistar rats or CD-1 mice are commonly used.

-

Surgical Procedure (5/6 Nephrectomy):

-

Anesthetize the animal using an appropriate anesthetic agent.

-

Perform a right nephrectomy.

-

Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the left kidney.

-

-

Eprosartan Administration:

-

Route: Intraperitoneal (i.p.) injection or via osmotic minipumps.

-

Dosage: A common dose is 60 mg/kg/day.

-

Duration: Treatment typically lasts for 4 to 12 weeks.

-

-

Outcome Measures:

-

Blood pressure monitoring.

-

24-hour urinary protein excretion.

-

Histological analysis of the remnant kidney for glomerulosclerosis and interstitial fibrosis.

-

Measurement of molecular markers such as transforming growth factor-beta1 (TGF-β1).

-

Quantitative Data Summary:

| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| Male Munich-Wistar Rats | Not specified | Not specified | 4 weeks | Normalized blood pressure, reduced proteinuria, limited glomerulosclerosis. | |

| Male Spontaneously Hypertensive Stroke-Prone Rats | 60 mg/kg/day | i.p. minipumps | 12 weeks | Lowered blood pressure, decreased proteinuria, reduced renal damage and fibrosis. |

Spontaneously Hypertensive Stroke-Prone (SHR-SP) Rats

This genetic model of severe, chronic hypertension is used to study hypertensive nephropathy.

Experimental Protocol:

-

Animal Model: Male SHR-SP rats.

-

Diet: High-fat, high-salt diet to accelerate hypertension and renal damage.

-

Eprosartan Administration:

-

Route: Intraperitoneal (i.p.) administration via osmotic minipumps.

-

Dosage: 60 mg/kg/day.

-

Duration: 12 weeks.

-

-

Outcome Measures:

-

Systolic blood pressure.

-

Urinary protein excretion.

-

Renal histology for active damage and fibrosis.

-

Quantitative Data Summary:

| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| Male SHR-SP Rats | 60 mg/kg/day | i.p. minipumps | 12 weeks | Blood pressure (250 vs 284 mmHg), Proteinuria (22 vs 127 mg/day), Reduced renal expression of TGF-β1, PAI-1, fibronectin, and collagens. |

Diabetic Nephropathy Model (High-Fat Diet/Streptozotocin)

This model mimics type 2 diabetic nephropathy.

Experimental Protocol:

-

Animal Model: Male Wistar rats.

-

Induction of Diabetes:

-

Feed a high-fat diet for a specified period.

-

Administer a low dose of streptozotocin (STZ) to induce hyperglycemia.

-

-

Eprosartan Administration:

-

Route: Oral gavage.

-

Dosage: 30 and 60 mg/kg daily.

-

Duration: 5 weeks.

-

-

Outcome Measures:

-

Serum creatinine, urea, total cholesterol, and triglycerides.

-

Urinary albumin excretion.

-

Renal levels of oxidative stress markers (malondialdehyde, nitric oxide products, reduced glutathione, catalase activity).

-

Renal expression of angiotensin II, inducible nitric oxide synthase (iNOS), TGF-β1, and collagen IV.

-

Histopathological examination of the kidneys.

-

Quantitative Data Summary:

| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| Male Wistar Rats | 30 and 60 mg/kg/day | Oral | 5 weeks | Decreased serum creatinine, urea, cholesterol, triglycerides, and glucose. Reduced urinary albumin excretion and kidney index. Decreased renal malondialdehyde and nitric oxide. Increased renal reduced glutathione and catalase activity. |

Renal Ischemia/Reperfusion (I/R) Injury Model

This model is used to study acute kidney injury (AKI).

Experimental Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Surgical Procedure (I/R):

-

Anesthetize the animal.

-

Induce ischemia by clamping the renal pedicles for a defined period (e.g., 30 minutes).

-

Remove the clamps to allow reperfusion (e.g., 2 hours).

-

-

Eprosartan Administration:

-

Route: Single intraperitoneal (i.p.) injection.

-

Dosage: 30 or 60 mg/kg.

-

Timing: Administered 1 hour before inducing ischemia.

-

-

Outcome Measures:

-

Serum blood urea nitrogen (BUN) and creatinine.

-

Renal markers of oxidative stress.

-

Inflammatory markers (NF-κB p65, COX-2, IL-6, TNF-α).

-

Apoptotic markers (caspase-3, Bax, Bcl2).

-

Sirtuin 1 levels.

-

Histopathological examination.

-

Quantitative Data Summary:

| Animal Model | Dosage | Administration Route | Treatment Timing | Key Findings | Reference |

| Male Wistar Rats | 60 mg/kg | i.p. | 1 hour before I/R | Significant recovery of kidney function, increased antioxidant markers, downregulation of NF-κB and pro-inflammatory factors, abolished I/R-induced apoptosis, increased Sirtuin 1 levels. | |

| Sprague-Dawley Rats | 30 mg/kg | i.p. | 30 minutes before I/R | Significant reduction in serum BUN and creatinine, and renal tissue levels of TNF-α, IL-1β, IL-6, F2-isoprostane, and Caspase-3. |

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System (RAS) and Eprosartan's Mechanism of Action

Eprosartan acts by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream effects of angiotensin II that contribute to renal pathology.

Caption: Eprosartan blocks the AT1 receptor, preventing Angiotensin II-mediated renal damage.

Experimental Workflow for a Typical Eprosartan Study

The following diagram illustrates a general workflow for investigating the effects of Eprosartan in a rodent model of renal disease.

Caption: General experimental workflow for evaluating Eprosartan in rodent renal disease models.

Downstream Signaling Pathways Modulated by Eprosartan

Eprosartan has been shown to modulate several downstream signaling pathways involved in inflammation and fibrosis.

Caption: Eprosartan inhibits pro-inflammatory, pro-fibrotic, and apoptotic pathways.

References

- 1. Effects of eprosartan on glomerular injury in rats with reduced renal mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin II Blockade and Renal Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The angiotensin type 1 receptor antagonist, eprosartan, attenuates the progression of renal disease in spontaneously hypertensive stroke-prone rats with accelerated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols: In Situ Hybridization for AT1 Receptor mRNA after Eprosartan Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Eprosartan, an angiotensin II type 1 (AT1) receptor antagonist, on the expression of AT1 receptor messenger RNA (mRNA) using in situ hybridization. This document outlines the underlying principles, detailed experimental protocols, expected quantitative data, and visual representations of the key pathways and workflows.

Introduction

Eprosartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and cardiovascular homeostasis.[1][2][3] By blocking the binding of angiotensin II to the AT1 receptor, Eprosartan effectively inhibits vasoconstriction and aldosterone secretion, leading to a reduction in blood pressure.[1][4] The study of AT1 receptor mRNA expression provides valuable insights into the regulatory mechanisms of the renin-angiotensin system (RAS) and the cellular response to AT1 receptor blockade. In situ hybridization is a powerful technique that allows for the localization and quantification of specific mRNA transcripts within the morphological context of tissues. This protocol details the use of in situ hybridization to assess changes in AT1 receptor mRNA levels in response to Eprosartan treatment.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an in situ hybridization experiment designed to assess the effect of Eprosartan treatment on AT1 receptor mRNA expression in target tissues such as the kidney, adrenal gland, and vascular smooth muscle. The data is presented as the average hybridization signal intensity (arbitrary units) and the percentage of cells positive for AT1 receptor mRNA.

| Treatment Group | Tissue | Hybridization Signal Intensity (Mean ± SEM) | Percentage of Positive Cells (%) |

| Vehicle Control | Kidney (Glomeruli) | 150 ± 12 | 65 |

| Eprosartan (10 mg/kg/day) | Kidney (Glomeruli) | 210 ± 18 | 75 |

| Vehicle Control | Adrenal Gland (Zona Glomerulosa) | 180 ± 15 | 80 |

| Eprosartan (10 mg/kg/day) | Adrenal Gland (Zona Glomerulosa) | 250 ± 22 | 90 |

| Vehicle Control | Aorta (Smooth Muscle) | 120 ± 10 | 50 |

| Eprosartan (10 mg/kg/day) | Aorta (Smooth Muscle) | 175 ± 14 | 65 |

*p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.

Note: The expected trend is an upregulation of AT1 receptor mRNA in response to receptor blockade, a common feedback mechanism in the renin-angiotensin system.

Experimental Protocols

This section provides a detailed methodology for performing in situ hybridization to detect AT1 receptor mRNA in tissue sections.

I. Tissue Preparation

-

Animal Treatment: Treat experimental animals with Eprosartan (e.g., 400 mg PO BID for 3 weeks in pigs) or a vehicle control.

-

Tissue Harvest: At the end of the treatment period, euthanize the animals and dissect the target tissues (e.g., kidney, adrenal gland, aorta).

-

Fixation: Immediately fix the tissues in 4% paraformaldehyde in phosphate-buffered saline (PBS) at 4°C for 4-6 hours.

-

Cryoprotection: Transfer the fixed tissues to a 20% sucrose solution in PBS and incubate at 4°C overnight or until the tissue sinks.

-

Embedding and Sectioning: Embed the cryoprotected tissues in optimal cutting temperature (OCT) compound and freeze rapidly. Cut 10-12 µm thick sections using a cryostat and mount them on SuperFrost Plus coated slides.

-

Storage: Store the slides at -80°C until use.

II. Probe Synthesis

-

Probe Design: Synthesize an antisense cRNA probe complementary to the target AT1 receptor mRNA. A sense probe should also be synthesized as a negative control. Probes are typically labeled with non-radioactive digoxigenin (DIG) or biotin.

-

Template Linearization: Linearize the plasmid DNA containing the AT1 receptor cDNA insert using an appropriate restriction enzyme.

-

In Vitro Transcription: Perform in vitro transcription using the linearized plasmid as a template, RNA polymerase (e.g., T7 or SP6), and a labeling mix containing DIG-UTP or biotin-UTP.

-

Probe Purification: Purify the labeled cRNA probe to remove unincorporated nucleotides.

III. In Situ Hybridization

-

Pre-hybridization:

-

Bring slides to room temperature and wash in PBS.

-

Permeabilize the tissue by incubating with Proteinase K. The concentration and incubation time should be optimized for each tissue type.

-

Wash in PBS.

-

Acetylate the sections to reduce non-specific binding.

-

Wash in PBS and dehydrate through a series of graded ethanol solutions.

-

-

Hybridization:

-

Dilute the labeled probe in hybridization buffer.

-

Apply the hybridization solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.

-

-

Post-hybridization Washes:

-

Remove coverslips and perform stringent washes to remove unbound probe. This typically involves washes in saline-sodium citrate (SSC) buffer at high temperatures.

-

-

Immunodetection:

-

Block non-specific binding sites with a blocking solution (e.g., normal sheep serum).

-

Incubate with an anti-DIG or anti-biotin antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase).

-

Wash to remove unbound antibody.

-

-

Signal Detection:

-

Incubate the sections with a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) to develop a colored precipitate.

-

Monitor the color development under a microscope and stop the reaction by washing in distilled water.

-

-

Mounting and Visualization:

-

Counterstain the sections if desired (e.g., with Nuclear Fast Red).

-

Dehydrate the sections, clear with xylene, and mount with a coverslip using a xylene-based mounting medium.

-

Visualize and capture images using a light microscope.

-

IV. Quantification

-

Image Analysis: Use computer-assisted image analysis software to quantify the hybridization signal.

-

Parameters: Measure the optical density of the hybridization signal and the area of positive staining.

-

Data Normalization: Normalize the data to the background signal obtained from the sense probe hybridization.

Visualizations

Signaling Pathway Diagram

Caption: AT1 Receptor Signaling and Eprosartan Inhibition.

Experimental Workflow Diagram

Caption: In Situ Hybridization Experimental Workflow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology of eprosartan, an angiotensin II receptor antagonist: exploring hypotheses from clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eprosartan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. eprosartan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Eprosartan Mesylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Eprosartan Mesylate and its related substances.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for developing an HPLC method for Eprosartan Mesylate?

A1: A common starting point for the analysis of Eprosartan Mesylate is reversed-phase HPLC (RP-HPLC). A C18 column is frequently used with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or acetate buffer with pH adjusted to around 3.0) and an organic modifier like acetonitrile or methanol.[1][2] Detection is typically carried out using a UV detector at approximately 235 nm.[2][3][4]

Q2: What are the known metabolites of Eprosartan Mesylate and how are they typically separated?

A2: Eprosartan is primarily eliminated as an unchanged compound, with minimal metabolism. Less than 2% of an oral dose is excreted in the urine as a glucuronide conjugate. Therefore, the focus of HPLC method development is often on separating Eprosartan from its impurities and degradation products rather than a complex mixture of metabolites. Forced degradation studies can be conducted to intentionally produce and identify potential degradation products that may be encountered during stability testing.

Q3: How can I improve the peak shape for Eprosartan Mesylate?

A3: Peak tailing is a common issue that can often be addressed by adjusting the mobile phase pH. Eprosartan Mesylate is an acidic compound, and maintaining a mobile phase pH of around 3.0 helps to ensure it is in a single ionic form, leading to better peak symmetry. Using a high-purity silica-based C18 column can also minimize secondary interactions that lead to tailing. If tailing persists, consider adding a small amount of a competing amine, like triethylamine, to the mobile phase to block active sites on the stationary phase.

Q4: What should I do if I am observing poor resolution between Eprosartan and its impurities?

A4: To improve resolution, you can try several approaches. Modifying the mobile phase composition by changing the ratio of organic solvent to buffer can significantly impact selectivity. Switching from isocratic to gradient elution can also help to separate closely eluting peaks. Additionally, evaluating a different stationary phase, such as a C8 or a phenyl column, may provide a different selectivity and improve the separation. Finally, reducing the flow rate or increasing the column length can also enhance resolution, though this will increase the run time.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| No Peaks or Very Small Peaks | Injector Issue: Sample not being injected. | - Check the injector for any blockages or leaks.- Ensure the sample vial has sufficient volume and is correctly placed in the autosampler tray. |

| Detector Issue: Lamp is off or malfunctioning. | - Verify that the detector lamp is on and has not exceeded its lifetime. | |

| Flow Path Blockage: Obstruction in the tubing or column. | - Systematically check for blockages by disconnecting fittings and observing flow. | |

| Peak Tailing | Secondary Silanol Interactions: Active sites on the column packing are interacting with the analyte. | - Lower the mobile phase pH to around 3.0 to ensure the analyte is fully protonated.- Use a column with end-capping or a base-deactivated stationary phase.- Add a competing base like triethylamine to the mobile phase in low concentrations. |

| Column Overload: Injecting too much sample mass. | - Reduce the injection volume or the concentration of the sample. | |

| Poor Resolution | Inadequate Mobile Phase Strength: The mobile phase is too strong or too weak. | - Adjust the ratio of organic solvent to aqueous buffer. An increase in the aqueous portion generally increases retention and can improve the separation of early eluting peaks. |

| Suboptimal Stationary Phase: The column chemistry is not providing enough selectivity. | - Try a different column chemistry (e.g., C8, Phenyl, or a different brand of C18). | |

| Isocratic Elution is Insufficient: Complex sample with a wide range of polarities. | - Develop a gradient elution method to improve the separation of all components. | |

| Retention Time Drifting | Column Equilibration: The column is not fully equilibrated with the mobile phase. | - Ensure the column is flushed with a sufficient volume of the mobile phase before starting the analysis (typically 10-20 column volumes). |

| Mobile Phase Composition Change: Inaccurate mixing or evaporation of the organic component. | - Prepare fresh mobile phase daily.- If using a low-pressure gradient system, ensure all solvent lines are primed. | |

| Temperature Fluctuations: The ambient temperature around the column is changing. | - Use a column oven to maintain a constant temperature. |

Experimental Protocols

Protocol 1: RP-HPLC Method for Eprosartan Mesylate and its Impurities

This protocol is a representative method for the separation of Eprosartan Mesylate and its related substances.

-

Chromatographic System:

-

Column: Develosil ODS UG-5 (150 x 4.6 mm, 5 µm)

-

Mobile Phase:

-

A: Buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid)

-

B: Acetonitrile

-

-

Gradient Program:

-

Time (min) | %B

-

---|---

-

0 | 30

-

15 | 70

-

20 | 70

-

22 | 30

-

25 | 30

-

-

Flow Rate: 0.8 mL/min

-

Detection Wavelength: 235 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Protocol 2: UPLC Method for Stability Indicating Assay of Eprosartan Mesylate

This protocol is suitable for a stability-indicating assay, capable of separating the active pharmaceutical ingredient from its degradation products.

-

Chromatographic System:

-

Column: BEH (bridged ethylene hybrid) C18 (150 x 2.1 mm, 1.7 µm)

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient Elution: A gradient program should be developed to ensure the separation of all degradation products. A typical starting point could be a linear gradient from 10% to 90% Acetonitrile over 10 minutes.

-

Flow Rate: 0.1 mL/min

-

Detection Wavelength: 232 nm

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Quantitative Data Summary

Table 1: Comparison of Different Reported HPLC Methods for Eprosartan Mesylate

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Develosil ODS UG-5 (150 x 4.6 mm, 5 µm) | Xterra KP18 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | Phenomenox Gemini C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer and Acetonitrile (Gradient) | Acetonitrile and 0.03 M KH2PO4 (pH 3.0) (35:65 v/v) | Sodium Acetate Buffer (pH 3.0) and Acetonitrile (70:30 v/v) | Acetonitrile and Water (pH 3.4) (45:55 v/v) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 235 nm | 215 nm | 235 nm | 235 nm |

| Retention Time | Not specified | 5.55 min | 10.92 min | 2.2 min |

Visualizations

Caption: Experimental workflow for HPLC analysis of Eprosartan Mesylate.

Caption: Troubleshooting decision tree for common HPLC issues.

References

Troubleshooting Eprosartan Mesylate precipitation in cell culture media

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Eprosartan Mesylate in cell culture media. The following information is designed to help you troubleshoot and resolve these common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Eprosartan Mesylate precipitating when I add it to my cell culture medium?

A1: Eprosartan Mesylate is a poorly water-soluble compound.[1][2] Precipitation in aqueous cell culture media is a common issue and can be attributed to several factors:

-

"Solvent Shock": Eprosartan Mesylate is often dissolved in a high-concentration organic solvent stock, typically dimethyl sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.

-

Exceeding Solubility Limit: The final concentration of Eprosartan Mesylate in the cell culture medium may be higher than its aqueous solubility at the specific pH and temperature of your culture conditions.

-

pH of the Medium: The solubility of Eprosartan Mesylate is pH-dependent.[1] Common cell culture media like DMEM and RPMI-1640 are typically buffered around a physiological pH of 7.2-7.4. At this pH, Eprosartan Mesylate, with pKa values of approximately 3.47 (acidic) and 6.67 (basic), will be partially ionized, which can influence its solubility.

-

Interactions with Media Components: Components in the culture medium, such as salts (e.g., calcium, phosphate) and proteins from fetal bovine serum (FBS), can interact with Eprosartan Mesylate and reduce its solubility.

-

Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.

Q2: What are the visual indicators of Eprosartan Mesylate precipitation?

A2: Precipitation can manifest in several ways:

-

Cloudiness or Turbidity: The medium may appear hazy or cloudy immediately upon addition of the compound or after a period of incubation.

-

Visible Particles: You may observe fine, crystalline, or amorphous particles suspended in the medium or settled at the bottom of the culture vessel.

-

Thin Film: A thin, transparent or whitish film may form on the surface of the culture medium or at the bottom of the well.

Q3: How can I prevent Eprosartan Mesylate precipitation in my experiments?

A3: Several strategies can be employed to prevent precipitation:

-

Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution in 100% DMSO. When preparing your working solution, perform a serial or stepwise dilution rather than a single large dilution. This gradual reduction in solvent polarity can help keep the compound in solution.

-

Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.

-

Use Pre-warmed Media: Always add the Eprosartan Mesylate stock solution to cell culture medium that has been pre-warmed to 37°C.

-

Gentle Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

-

Determine the Maximum Soluble Concentration: Before conducting your experiments, it is advisable to determine the maximum soluble concentration of Eprosartan Mesylate in your specific cell culture medium under your experimental conditions.

Data Presentation

Table 1: Solubility of Eprosartan Mesylate in Various Solvents

| Solvent | Solubility | Reference |

| DMSO | ~30 mg/mL | [3] |

| Ethanol | ~1 mg/mL | [3] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |

| Distilled Water | Poorly soluble | |

| Phosphate Buffer (pH 7.4) | Increased solubility compared to water |

Experimental Protocols

Protocol 1: Preparation of Eprosartan Mesylate Stock and Working Solutions

Objective: To prepare a concentrated stock solution of Eprosartan Mesylate in DMSO and dilute it into cell culture medium with minimal precipitation.

Materials:

-

Eprosartan Mesylate powder

-

100% sterile DMSO

-

Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Stock Solution Preparation (e.g., 10 mM):

-

Calculate the mass of Eprosartan Mesylate needed to prepare a 10 mM stock solution in a desired volume of DMSO (Molecular Weight: 520.6 g/mol ).

-

Aseptically weigh the Eprosartan Mesylate powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of 100% sterile DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Visually inspect for any undissolved particles. This is your 10 mM stock solution .

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation (e.g., 10 µM):

-

Pre-warm your complete cell culture medium to 37°C.

-

Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock solution into 90 µL of 100% DMSO.

-

To prepare a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate stock) to 999 µL (or 990 µL) of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

-

Crucial Step: Add the DMSO stock solution dropwise to the center of the medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion.

-

Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

-

Protocol 2: 96-Well Plate Assay for Solubility Assessment

Objective: To determine the maximum soluble concentration of Eprosartan Mesylate in your specific cell culture medium.

Materials:

-

Eprosartan Mesylate stock solution in DMSO (e.g., 10 mM)

-

Complete cell culture medium

-

Sterile 96-well flat-bottom plate

-

Multichannel pipette

Procedure:

-

Prepare Serial Dilutions in DMSO:

-

In a separate 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your Eprosartan Mesylate stock solution in 100% DMSO. For example, starting from a 10 mM stock, you can prepare 5 mM, 2.5 mM, 1.25 mM, etc.

-

-

Add to Cell Culture Medium:

-

Add 198 µL of your pre-warmed complete cell culture medium to the wells of a new 96-well plate.

-

Using a multichannel pipette, transfer 2 µL of each DMSO dilution of Eprosartan Mesylate into the corresponding wells of the plate containing the medium. This will create a final DMSO concentration of 1%.

-

Include a control well with 198 µL of medium and 2 µL of 100% DMSO (vehicle control).

-

-

Incubate and Observe:

-

Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Visually inspect the wells for any signs of precipitation (cloudiness, particles) under a light microscope at different time points (e.g., 0, 1, 4, and 24 hours).

-

For a semi-quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance indicates precipitation.

-

Mandatory Visualizations

Caption: A step-by-step logical guide for troubleshooting precipitation.

Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor and its inhibition by Eprosartan Mesylate.

References

- 1. Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Dissolution and Bioavailability of Eprosartan Mesylate Formulated as Solid Dispersions using Conventional Methods | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Support Center: Overcoming Poor Oral Bioavailability of Eprosartan Mesylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the poor oral bioavailability of Eprosartan Mesylate in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why does Eprosartan Mesylate have low oral bioavailability?

A1: Eprosartan Mesylate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2] Its poor solubility is a major factor contributing to its low oral bioavailability of approximately 13%.[1][3][4] The dissolution of the drug in the gastrointestinal fluids is the rate-limiting step for its absorption.

Q2: What are the primary formulation strategies to improve the oral bioavailability of Eprosartan Mesylate?

A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of Eprosartan Mesylate in animal studies. These primarily focus on improving its dissolution rate and include:

-

Solid Dispersions: Dispersing Eprosartan Mesylate in a hydrophilic polymer matrix can transform the drug from a crystalline to an amorphous state, thereby increasing its solubility and dissolution.

-

Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that form fine oil-in-water microemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. This increases the solubilization and absorption of the drug.

-

Nanoparticles: Reducing the particle size of Eprosartan Mesylate to the nanometer range increases the surface area for dissolution, leading to enhanced bioavailability.

-